1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of fluoropyrimidine, piperidine, and imidazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the fluoropyrimidine ring, followed by the introduction of the piperidine moiety. The final steps involve the formation of the imidazolidine ring and the attachment of the methoxyethyl group. Common reagents used in these reactions include fluorinating agents, piperidine derivatives, and imidazolidine precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile .
Scientific Research Applications
1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA synthesis. The piperidine and imidazolidine rings may interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoropyrimidin-2-yl)piperidin-4-one
- 1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol
- 1-(5-Fluoropyrimidin-2-yl)piperidin-4-amine
Uniqueness
1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to its combination of fluoropyrimidine, piperidine, and imidazolidine moieties. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the methoxyethyl group further enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H20FN5O3 |
---|---|
Molecular Weight |
337.35 g/mol |
IUPAC Name |
1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20FN5O3/c1-24-7-6-20-13(22)10-21(15(20)23)12-2-4-19(5-3-12)14-17-8-11(16)9-18-14/h8-9,12H,2-7,10H2,1H3 |
InChI Key |
GNWQMRAHLPTSNB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.